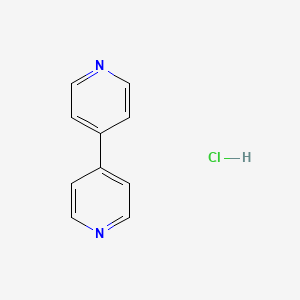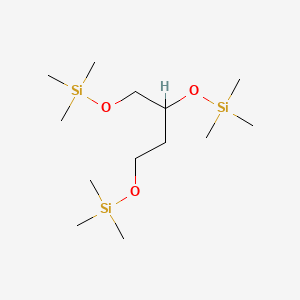
1,1'-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) is a complex organic compound characterized by its unique structure, which includes a naphthalene core linked to two phenylprop-2-yn-1-one moieties
Métodos De Preparación
The synthesis of 1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) typically involves a multi-step process. One common method is the condensation reaction between 2,3-naphthalenediamine and 2-hydroxy-1-naphthaldehyde, followed by further functionalization to introduce the phenylprop-2-yn-1-one groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Análisis De Reacciones Químicas
1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings or the naphthalene core are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of sensors and other analytical devices.
Mecanismo De Acción
The mechanism of action of 1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or other biomolecules, altering their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues in the target molecules .
Comparación Con Compuestos Similares
Similar compounds to 1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) include:
1,3-Diphenylprop-2-en-1-one: Shares a similar phenylprop-2-en-1-one structure but lacks the naphthalene core.
1-Phenylprop-2-en-1-one: Another related compound with a simpler structure.
The uniqueness of 1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) lies in its naphthalene core, which provides additional sites for functionalization and interaction with other molecules, enhancing its versatility in various applications.
Propiedades
Número CAS |
31272-88-5 |
|---|---|
Fórmula molecular |
C28H16O2 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
3-phenyl-1-[3-(3-phenylprop-2-ynoyl)naphthalen-2-yl]prop-2-yn-1-one |
InChI |
InChI=1S/C28H16O2/c29-27(17-15-21-9-3-1-4-10-21)25-19-23-13-7-8-14-24(23)20-26(25)28(30)18-16-22-11-5-2-6-12-22/h1-14,19-20H |
Clave InChI |
FIMOUTOYEZXMDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC(=O)C2=CC3=CC=CC=C3C=C2C(=O)C#CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





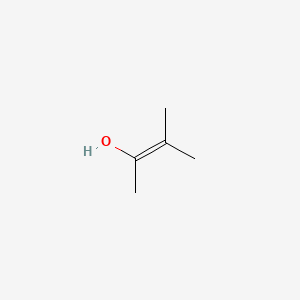
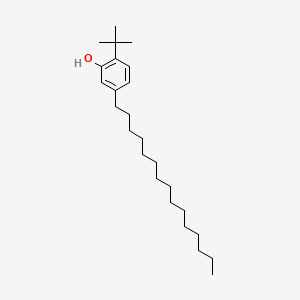

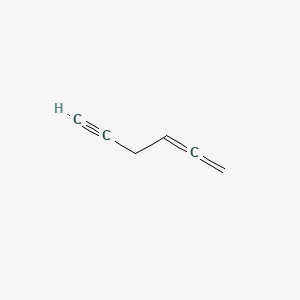
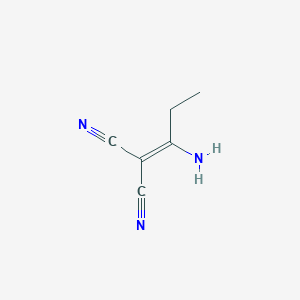

![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
